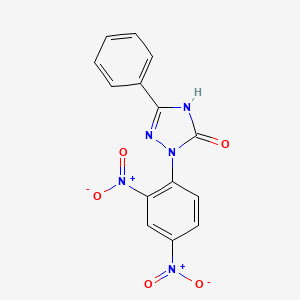

1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one

Description

1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 2,4-dinitrophenyl group at position 2 and a phenyl group at position 3. The nitro groups on the dinitrophenyl substituent confer strong electron-withdrawing effects, influencing the compound’s reactivity and stability.

Properties

CAS No. |

1000574-36-6 |

|---|---|

Molecular Formula |

C14H9N5O5 |

Molecular Weight |

327.25 g/mol |

IUPAC Name |

2-(2,4-dinitrophenyl)-5-phenyl-4H-1,2,4-triazol-3-one |

InChI |

InChI=1S/C14H9N5O5/c20-14-15-13(9-4-2-1-3-5-9)16-17(14)11-7-6-10(18(21)22)8-12(11)19(23)24/h1-8H,(H,15,16,20) |

InChI Key |

QUAHSAOKIZXSJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

Reaction Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Ethanol, Dimethyl Sulfoxide (DMSO) | Choice depends on solubility and reaction kinetics |

| Base | Sodium Ethoxide, Potassium Carbonate | Facilitates deprotonation and cyclization |

| Temperature | Reflux (around 78°C for ethanol) | Ensures sufficient energy for cyclization |

| Time | 4–12 hours | Optimized for maximum yield |

Key Notes

- The condensation is driven by nucleophilic attack of hydrazine on the carbonyl carbon of the β-ketoester.

- Cyclization occurs via intramolecular nucleophilic attack, forming the triazolone ring.

Nucleophilic Substitution on Aromatic Rings

Preparation of Dinitrophenyl Precursors

The nitro groups on the phenyl ring enhance electrophilicity, facilitating nucleophilic aromatic substitution (S_NAr) reactions. This approach is used to introduce the 2,4-dinitrophenyl group onto hydrazine or related intermediates.

Reaction Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Reagents | 2,4-Dinitrochlorobenzene or 2,4-Dinitrophenol derivatives | Used as electrophilic partners |

| Catalyst | Copper or Iron salts (if reduction is needed) | Enhances substitution efficiency |

| Solvent | Acetone, Ethanol | Ensures solubility and reaction control |

| Temperature | 50–80°C | Promotes substitution |

Cyclocondensation of Hydrazides with Isothiocyanates

Alternative Route

Recent research highlights the synthesis of 1,2,4-triazole-3-thiones via cyclocondensation of hydrazides with isothiocyanates , followed by oxidation or cyclization steps to yield the triazolone core.

Reaction Scheme

- Hydrazide precursor reacts with various substituted isothiocyanates under reflux in ethanol.

- The resulting intermediate undergoes intramolecular cyclization facilitated by base or heat, producing the 1,2,4-triazole-3-thione .

Reaction Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Reagents | Hydrazide + Isothiocyanates | Variations allow structural diversity |

| Solvent | Ethanol or DMSO | Solvent choice influences yield |

| Temperature | 60–80°C | Reflux conditions |

| Time | 4–8 hours | Optimized for high yield |

Post-Synthesis Purification

Techniques

- Recrystallization: Using solvents such as ethanol, methanol, or acetic acid to purify the crude product.

- Chromatography: Column chromatography with silica gel, employing suitable solvent systems, ensures high purity.

- Characterization: Confirmed via spectroscopic techniques such as Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry.

Summary Table: Synthetic Routes and Conditions

| Method | Precursors | Key Reactions | Typical Conditions | Advantages |

|---|---|---|---|---|

| Condensation & Cyclization | 2,4-Dinitrophenylhydrazine + Ethyl acetoacetate | Condensation, Intramolecular cyclization | Reflux in ethanol with base | Widely used, straightforward |

| Aromatic Nucleophilic Substitution | 2,4-Dinitrochlorobenzene + Hydrazine derivatives | Nucleophilic aromatic substitution | 50–80°C in acetone or ethanol | Structural diversity |

| Hydrazide + Isothiocyanates | Hydrazides + Isothiocyanates | Cyclocondensation to triazole-thiones | Reflux in ethanol or DMSO | Allows for functional modifications |

In-Depth Research Findings and Considerations

- Reaction Optimization: Kinetic studies suggest that controlling temperature and solvent polarity significantly impacts yield and selectivity, with DMSO and ethanol being preferred solvents.

- Mechanistic Insights: Cyclization proceeds via nucleophilic attack of hydrazine nitrogen on electrophilic centers, with nitro groups stabilizing intermediates through electron-withdrawing effects.

- Yield and Purity: Typical yields range from 65% to 85%, with purification steps crucial for removing unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and dinitrophenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted triazoles, which can further undergo additional transformations to yield a variety of functionalized compounds .

Scientific Research Applications

1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: Ethyl and phenoxyethyl groups (as in ) enhance lipophilicity, whereas dihydroxyphenyl substituents () improve aqueous solubility.

- Bioactivity : Compounds with morpholinyl or difluoromethyl groups (e.g., ) exhibit receptor antagonist activity, suggesting the target compound’s nitro groups may favor different pharmacological pathways.

Insights :

- The target compound’s nitro groups may limit bioavailability compared to amino- or hydroxyl-substituted analogs (e.g., ), which are more likely to engage in hydrogen bonding with biological targets.

- Fluorinated derivatives (e.g., ) exhibit enhanced blood-brain barrier penetration, a trait absent in nitro-rich compounds due to their polar nature.

Stability and Reactivity

- Nitro Group Reduction: The 2,4-dinitrophenyl group undergoes two-electron reduction to nitroso intermediates, as modeled for nitroaromatics like DNAN and TNT . This contrasts with amino-substituted triazolones (), which are less prone to redox reactions.

- Thermal Stability : Nitro groups may lower thermal stability compared to chlorophenyl or methyl-substituted analogs (), though this requires experimental validation.

Biological Activity

1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. The compound's unique structure, characterized by the presence of a dinitrophenyl group and a phenyl substituent, contributes to its potential as a pharmacological agent. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, anticancer properties, and its mechanism of action.

- Molecular Formula : C14H9N5O5

- Molecular Weight : 327.25 g/mol

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. Specifically, this compound has shown effectiveness against various fungal strains. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 μg/mL |

| Aspergillus niger | 16 μg/mL |

These findings suggest that this compound may serve as a lead structure for developing new antifungal agents.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 16 |

These results indicate that this compound could be a promising candidate for antibiotic development.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary studies reveal that it exhibits cytotoxic effects against several types of cancer cells.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast) | 15 |

| HCT116 (colon) | 10 |

| A549 (lung) | 20 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in target organisms. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for microbial survival.

- Cell Membrane Disruption : It can alter membrane permeability in fungi and bacteria.

Case Studies

- Antifungal Study : A study conducted on various fungal strains demonstrated that the compound effectively inhibited fungal growth at low concentrations. The study concluded that further optimization could enhance its antifungal efficacy.

- Antibacterial Research : In vitro tests showed that the compound exhibited strong antibacterial activity against resistant strains of bacteria. This suggests its potential role in treating infections caused by multidrug-resistant pathogens.

Q & A

Basic: What synthetic methodologies are effective for preparing 1,2-Dihydro-2-(2,4-dinitrophenyl)-5-phenyl-3H-1,2,4-triazol-3-one?

The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and 2,4-dinitrophenyl precursors. A key step involves refluxing intermediates (e.g., 4-[arylidene-amino]-triazol-3-ones) with sodium in absolute ethanol, followed by nucleophilic substitution with brominated ketones like bromoacetophenone . Kinetic studies on 2,4-dinitrophenyl derivatives indicate pseudo-first-order reaction mechanisms under hydrazine attack, with optimized conditions requiring controlled temperature and solvent selection (e.g., DMSO) to achieve high yields .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

A combination of 1H/13C NMR , FT-IR , and mass spectrometry is essential for confirming functional groups and molecular weight. Single-crystal X-ray diffraction provides definitive structural resolution, as demonstrated for related triazolone derivatives, where bond lengths (mean C–C = 0.005 Å) and torsion angles are validated against computational models . For ambiguous spectral data, cross-validation with X-ray crystallography is recommended to resolve discrepancies .

Advanced: How can reaction conditions be optimized to address low yields in triazolone synthesis?

Low yields often arise from incomplete cyclization or side reactions. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for 2,4-dinitrophenyl substitutions .

- Catalyst use : Alkali metals (e.g., sodium) in ethanol improve intermediate stability .

- Temperature control : Reflux conditions (70–80°C) minimize byproduct formation during hydrazine-mediated cyclization .

- Stoichiometric precision : Excess hydrazine (5:1 molar ratio) ensures complete conversion of nitro intermediates .

Advanced: How does the 2,4-dinitrophenyl group influence electronic and reactivity profiles?

The electron-withdrawing nitro groups destabilize the aromatic ring, increasing susceptibility to nucleophilic attack. Kinetic studies show that hydrazine reacts preferentially at the ipso-carbon of 2,4-dinitrophenyl derivatives, with second-order rate constants () ranging from to L mol s depending on substituents . This reactivity facilitates functionalization at the triazolone core but may require protective strategies for regioselective synthesis.

Basic: What are its potential applications in medicinal chemistry research?

The compound’s triazolone core and nitroaryl substituents make it a candidate for:

- Enzyme inhibition : Analogous structures exhibit activity against fungal cytochrome P450 enzymes .

- Anticancer agents : Derivatives with similar scaffolds show apoptosis-inducing properties via ROS generation .

- Structure-activity relationship (SAR) studies : Modifications at the phenyl or triazolone positions can probe pharmacophore requirements .

Advanced: How to resolve contradictions in spectral data during characterization?

Discrepancies in NMR or IR spectra often stem from tautomerism or polymorphism. Methodological solutions include:

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts) .

- X-ray crystallography : Resolves polymorphism by comparing experimental and simulated powder diffraction patterns .

- DFT calculations : Predict vibrational frequencies and electronic transitions to align with experimental FT-IR/UV-Vis data .

Advanced: What computational approaches predict electronic properties and reaction pathways?

Density Functional Theory (DFT) using functionals like B3LYP/6-31G(d) models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.